2-Amino-2-methylpropanol-d6

Description

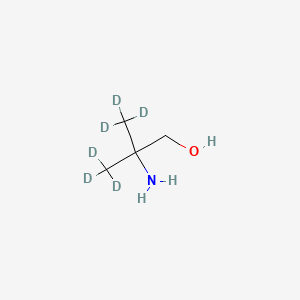

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675589 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-95-9 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 Methylpropanol D6

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through several synthetic strategies. For 2-Amino-2-methylpropanol-d6, these methods primarily involve isotopic exchange reactions or the use of deuterated precursors.

Catalytic Isotopic Exchange Reactions

Catalytic hydrogen-deuterium exchange (HDE) reactions represent a common and efficient method for deuterium labeling. resolvemass.casnnu.edu.cnresearchgate.net These reactions typically utilize a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). resolvemass.cagoogle.com For the synthesis of deuterated amino alcohols like this compound, catalysts such as palladium, platinum, or iridium complexes are often employed. resolvemass.casnnu.edu.cnansto.gov.au The choice of catalyst and reaction conditions, including temperature and pressure, is crucial to achieve high levels of deuteration while minimizing decomposition of the starting material. google.commdpi.comtn-sanso.co.jp

Recent advancements have explored the use of various catalytic systems to improve selectivity and efficiency. For instance, metal-free catalytic protocols are gaining attention due to reduced toxicity concerns. rsc.org Additionally, flow chemistry techniques are being developed to enhance production capacity and control over reaction parameters, which can lead to increased efficiency and reduced byproducts. ansto.gov.auresearchgate.net

Deuteration of Precursor Molecules

An alternative approach involves the synthesis of this compound from a deuterated precursor molecule. This multi-step strategy allows for precise control over the location of the deuterium atoms. A common precursor for the non-deuterated analog is 2-nitro-2-methyl-1-propanol, which is synthesized from 2-nitropropane (B154153) and formaldehyde. google.comgoogle.com A potential route to the d6-analog could therefore involve the use of deuterated 2-nitropropane.

Another synthetic route to the non-deuterated compound starts from α-aminoisobutyric acid alkyl ester, which is hydrogenated to yield 2-amino-2-methyl-1-propanol (B13486). google.comataman-chemicals.com Employing a deuterated version of this starting material would be a viable pathway to obtain this compound. Biocatalytic methods are also emerging as powerful tools for the stereoselective deuteration of amino acids and their derivatives, which could be adapted for the synthesis of deuterated amino alcohols. nih.govnih.govwisc.edu

Multi-Step Deuteration Routes

Multi-step synthetic routes offer the highest degree of control over the isotopic labeling pattern. These methods typically involve the construction of the target molecule from smaller, commercially available deuterated building blocks. nih.govnih.gov While often more laborious and expensive than exchange methods, they are essential when specific and high levels of deuteration are required. For this compound, a potential multi-step synthesis could involve the reaction of a deuterated Grignard reagent with a suitable electrophile, followed by functional group manipulations to introduce the amino and hydroxyl groups. The development of new synthetic methods, such as photoredox catalysis, is expanding the toolbox for creating complex deuterated molecules with high precision. researchgate.netrsc.org

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is a primary goal in the synthesis of deuterated compounds. google.com Suboptimal reaction conditions can lead to under-deuteration or the formation of unwanted isotopologues, which are molecules with the same chemical formula but different isotopic compositions. nih.govnih.gov

Key parameters that require careful optimization include:

Catalyst Selection: The choice of catalyst significantly influences the rate and selectivity of the deuteration reaction. snnu.edu.cnmdpi.com

Deuterium Source: The purity and nature of the deuterium source (e.g., D₂O, D₂) can affect the final isotopic enrichment. resolvemass.cagoogle.com

Temperature and Pressure: These parameters control the reaction kinetics and can influence the extent of deuteration and the formation of byproducts. google.comansto.gov.autn-sanso.co.jp

Solvent: The choice of solvent can impact the solubility of reactants and the efficiency of the exchange process. rsc.org

Reaction Time: Sufficient reaction time is necessary to achieve equilibrium and maximize deuterium incorporation. tn-sanso.co.jp

Modern techniques like flow chemistry offer precise control over these parameters, often leading to improved yields and purities compared to traditional batch processes. ansto.gov.auresearchgate.net

Table 1: Factors Influencing Isotopic Purity and Yield in Deuteration Reactions

| Parameter | Influence on Reaction | Key Considerations |

| Catalyst | Affects reaction rate and selectivity. snnu.edu.cnmdpi.com | Activity, stability, and potential for side reactions. |

| Deuterium Source | Provides the deuterium for incorporation. resolvemass.cagoogle.com | Isotopic purity and cost. |

| Temperature | Influences reaction kinetics and equilibrium. google.comtn-sanso.co.jp | Can lead to decomposition at higher temperatures. |

| Pressure | Affects the concentration of gaseous reactants (e.g., D₂). tn-sanso.co.jp | Requires specialized equipment for high-pressure reactions. |

| Solvent | Impacts solubility and catalyst performance. rsc.org | Should be inert under reaction conditions. |

| Reaction Time | Determines the extent of deuterium exchange. tn-sanso.co.jp | Longer times may lead to side reactions. |

Derivatization Strategies for Enhanced Research Utility

Derivatization of this compound can enhance its utility in various analytical and research applications. By modifying the amino or hydroxyl group, the compound's properties can be tailored for specific analytical techniques or to act as a tag for larger molecules.

For instance, derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) analysis to improve the volatility and thermal stability of analytes. analytice.com Reagents such as trifluoroacetic anhydride (B1165640) can be used to derivatize the amino group of 2-Amino-2-methylpropanol. analytice.com Other derivatizing agents include those that introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence spectroscopy.

In the context of metabolomics and other biological studies, derivatization can be used to tag specific classes of compounds. For example, reagents that selectively react with amino groups can be used to quantify amino-containing metabolites in complex biological samples. nih.gov The deuterated nature of this compound makes it an excellent internal standard for such quantitative analyses, allowing for accurate correction of matrix effects and variations in sample preparation.

Sophisticated Spectroscopic and Analytical Characterization of 2 Amino 2 Methylpropanol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Amino-2-methylpropanol-d6. It provides precise information about the atomic arrangement and, crucially, the location and extent of deuterium (B1214612) incorporation.

Deuterium Nuclear Magnetic Resonance (²H-NMR) for Site-Specific Analysis

Deuterium (²H or D) NMR spectroscopy directly observes the deuterium nuclei within a molecule. For this compound, this technique is instrumental in confirming that the deuterium atoms are located on the two methyl groups, as indicated by its alternative name, 2-Amino-2-(methyl-d3)-1-propan-3,3,3-d3-ol. scbt.comscbt.com The ²H-NMR spectrum would exhibit a signal corresponding to the chemical environment of the -CD3 groups, providing definitive evidence of site-specific labeling. The absence of signals in other regions of the spectrum confirms the specific placement of the deuterium atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) in Deuterated Solvents

Proton (¹H) NMR spectroscopy is used to assess the isotopic purity of this compound. savemyexams.com By analyzing the sample in a deuterated solvent, the signals corresponding to the protons in the non-deuterated analogue can be observed. savemyexams.com For a highly deuterated sample of this compound, the ¹H-NMR spectrum would show significantly diminished or absent signals for the methyl protons. The remaining signals, corresponding to the CH2 and NH2 protons, would be present. The integration of these signals relative to any residual methyl proton signals allows for the calculation of the degree of deuteration.

For the non-deuterated compound, 2-Amino-2-methyl-1-propanol (B13486), the following ¹H-NMR spectral data is expected:

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH3 | ~1.1 | Singlet |

| -CH2- | ~3.3 | Singlet |

| -NH2 | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

This table is based on typical chemical shifts for similar compounds and may vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation and information about the effects of deuterium substitution. researchgate.net The carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity in the proton-decoupled ¹³C-NMR spectrum due to C-D coupling. ckgas.com Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their non-deuterated counterparts, an effect known as the isotopic shift.

Expected ¹³C-NMR data for 2-Amino-2-methyl-1-propanol is as follows:

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| -C(CH3)2 | ~50 |

| -CH2OH | ~70 |

| -CH3 | ~25 |

This table is based on typical chemical shifts for the non-deuterated analogue and is for illustrative purposes. chemicalbook.com

Multi-Dimensional NMR Techniques

While one-dimensional NMR techniques are often sufficient for the characterization of this compound, multi-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments of all proton and carbon signals, especially in complex mixtures or when detailed structural confirmation is required. These techniques correlate the chemical shifts of coupled nuclei, providing a comprehensive map of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Tracing

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and isotopic purity of this compound. rsc.org It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

The theoretical monoisotopic mass of this compound (C4H5D6NO) is 95.1266 g/mol , which is significantly different from the non-deuterated form (89.1362 g/mol ). scbt.comnist.gov The high mass accuracy of HRMS can easily distinguish between these and other isotopologues.

Differentiation of Isotopomers in Complex Mixtures

In metabolic studies or environmental analysis, it is often necessary to differentiate between various isotopomers in a complex matrix. HRMS is ideally suited for this purpose. The precise mass measurements allow for the selective detection and quantification of this compound, even in the presence of its non-deuterated counterpart and other structurally related compounds. This capability is crucial for tracer-based experiments where the metabolic fate of the labeled compound is investigated. Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the analysis of this compound in complex mixtures. epa.gov

###

The deuterated compound this compound, with the chemical formula C4H5D6NO, is a crucial isotopologue used in advanced analytical methodologies. scbt.com Its structural similarity to the non-deuterated parent compound, 2-Amino-2-methylpropanol (AMP), combined with its distinct mass difference, makes it an invaluable tool in quantitative analysis and metabolic studies. This article explores the detailed spectroscopic and chromatographic characterization of this compound.

#### 3.2.2. Quantitative Analysis Using Deuterated Internal Standards

In the realm of quantitative analysis, particularly when coupled with mass spectrometry (MS), the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision. This compound (D6-AMP) serves as an ideal internal standard for the quantification of its non-deuterated analog, AMP. epa.gov The principle of this method, known as isotope dilution mass spectrometry, relies on adding a known amount of the deuterated standard to a sample before processing and analysis. nih.gov

Because this compound is chemically identical to the analyte (AMP), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com However, due to its higher mass (95.17 g/mol compared to 89.14 g/mol for AMP), it is easily distinguished from the native compound by the mass spectrometer. scbt.combiocompare.comatamanchemicals.com By measuring the ratio of the MS signal response of the analyte to the known quantity of the internal standard, precise quantification can be achieved, effectively correcting for any sample loss or analytical variability. epa.gov This methodology has been successfully applied in toxicological and biological studies for the accurate measurement of AMP in complex matrices like blood. epa.gov

| Parameter | 2-Amino-2-methylpropanol (Analyte) | This compound (Internal Standard) | Reference |

|---|---|---|---|

| Chemical Formula | C4H11NO | C4H5D6NO | scbt.comnist.gov |

| Molecular Weight | 89.14 g/mol | 95.17 g/mol | scbt.combiocompare.com |

| Role in Analysis | Target compound for quantification | Reference compound for accurate quantification | epa.gov |

| Key Advantage | - | Corrects for matrix effects and sample preparation variability | nih.govmdpi.com |

#### 3.2.3. Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is instrumental in confirming the structure of a molecule by analyzing its fragmentation pattern. For this compound, where the six deuterium atoms are located on the two methyl groups ((CD3)2C(NH2)CH2OH), the fragmentation pattern is predictable based on the known pathways of its non-deuterated counterpart and general principles of mass spectrometry. scbt.comlibretexts.orgmiamioh.edu In electron ionization (EI) or electrospray ionization (ESI), the molecule is first ionized to form a molecular ion or a protonated molecule.

The primary fragmentation event for amino alcohols is typically the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom (α-cleavage). libretexts.orgmiamioh.edu The loss of a deuterated methyl radical (•CD3) is a highly probable pathway. This would result in a significant fragment ion. Another common fragmentation involves the loss of the CH2OH group. The presence of deuterium atoms leads to characteristic mass shifts in the resulting fragments compared to the non-labeled compound, providing unambiguous confirmation of the deuteration sites.

| Fragmentation Pathway | Lost Neutral/Radical | Resulting Fragment Ion (m/z) | Notes |

|---|---|---|---|

| Loss of deuterated methyl radical | •CD3 | 77 | α-cleavage, a common pathway for amines. The m/z is calculated as [M-18]+. |

| Loss of hydroxymethyl radical | •CH2OH | 64 | Cleavage of the C-C bond adjacent to the amino group. The m/z is calculated as [M-31]+. |

| Loss of ammonia | NH3 | 78 | Rearrangement and elimination of ammonia. The m/z is calculated as [M-17]+. |

#### 3.3. Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Insights

The most significant spectral change is observed in the C-H stretching region. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ range, are replaced by C-D stretching vibrations at a lower frequency, approximately 2100-2200 cm⁻¹. This shift is a direct consequence of the heavier mass of deuterium compared to hydrogen. The presence of these C-D bands and the corresponding reduction or absence of the C-H bands for the methyl groups provide definitive evidence of successful deuteration. Other vibrational modes involving the deuterated methyl groups, such as bending and rocking, will also be shifted to lower wavenumbers. FTIR and Raman are complementary techniques; for instance, the symmetric C-D stretch may be strong in the Raman spectrum, while the asymmetric stretch is strong in the FTIR spectrum. chemicalbook.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in AMP | Expected Wavenumber (cm⁻¹) in AMP-d6 | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | FTIR, Raman |

| N-H Stretch | ~3200-3350 | ~3200-3350 | FTIR, Raman |

| C-H Stretch (methyl) | ~2870-2970 | Absent/Reduced | FTIR, Raman |

| C-D Stretch (methyl-d3) | N/A | ~2100-2250 | FTIR, Raman |

| C-O Stretch | ~1040 | ~1040 | FTIR |

#### 3.4. Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from its starting materials, non-deuterated counterpart, and any other impurities, thereby ensuring its purity. news-medical.net Both gas chromatography (GC) and liquid chromatography (LC) are suitable for this purpose, often coupled with mass spectrometry for definitive identification and quantification. chromatographytoday.com

Gas Chromatography (GC): For GC analysis, the compound's volatility is key. 2-Amino-2-methylpropanol is sufficiently volatile for GC analysis, often performed on a polar capillary column. acs.org The purity of a this compound sample can be assessed by GC-MS. The chromatogram will show the retention time of the compound, while the mass spectrometer will confirm its identity and isotopic enrichment by detecting the molecular ion at m/z 95. Any impurities, such as residual non-deuterated AMP (m/z 89), would appear as separate, albeit closely eluting, peaks or be resolved by the mass spectrometer. epa.govnist.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another powerful technique for purity assessment. news-medical.netchromatographytoday.com The compound can be separated on a C18 column using a mobile phase of water and an organic solvent like methanol (B129727) or acetonitrile, often with an added modifier to improve peak shape. When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional selectivity and sensitivity. mdpi.com It allows for the simultaneous assessment of chemical purity (separation from other compounds) and isotopic purity (ratio of d6 to other isotopologues) in a single analysis. mdpi.com

Mechanistic Investigations and Reaction Dynamics Via Isotopic Labeling

Elucidation of Organic Reaction Mechanisms

The presence of deuterium (B1214612) in 2-Amino-2-methylpropanol-d6 allows for detailed analysis of reaction pathways that would be difficult to study with its non-deuterated counterpart. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of the C-D bond compared to the C-H bond, which can influence reaction rates and provide evidence for specific mechanistic steps.

Nucleophilic Substitution Pathway Analysis

2-Amino-2-methylpropanol, with its primary amine and hydroxyl functional groups, can participate in nucleophilic substitution reactions. For instance, it can act as a nucleophile, or its hydroxyl group can be protonated and leave as water, allowing for substitution at the tertiary carbon. The use of this compound is particularly insightful for distinguishing between S(_N)1 and S(_N)2 pathways.

In a hypothetical S(_N)1 reaction where the hydroxyl group is the leaving group, the rate-determining step would be the formation of a tertiary carbocation. In this scenario, the bonds to the deuterated methyl groups are not broken. However, a change in hybridization from sp³ to sp² occurs at the central carbon. This change can lead to a small but measurable secondary kinetic isotope effect (SKIE). For S(_N)1 reactions, k(_H)/k(_D) values are typically greater than 1, often in the range of 1.1 to 1.25, due to the relief of steric strain in the transition state leading to the planar carbocation. wikipedia.orgias.ac.in

Conversely, in a hypothetical S(_N)2 reaction, a nucleophile attacks the carbon center at the same time as the leaving group departs. This leads to a more crowded, pentacoordinate transition state. In such cases, the SKIE is often close to unity or even slightly less than 1 (an inverse kinetic isotope effect), as the steric hindrance is increased in the transition state. wikipedia.org

Table 1: Illustrative Secondary Kinetic Isotope Effects in Nucleophilic Substitution of this compound

| Reaction Pathway | Hybridization Change at Carbon | Expected kH/kD | Mechanistic Implication |

| S(_N)1 | sp³ → sp² | > 1 (e.g., 1.15) | Carbocation intermediate |

| S(_N)2 | sp³ → sp³ (pentacoordinate TS) | ≈ 1 or < 1 (e.g., 0.95) | Concerted mechanism |

This table provides illustrative data based on established principles of secondary kinetic isotope effects to demonstrate how this compound could be used in mechanistic analysis.

Oxidation and Reduction Reaction Kinetics

The oxidation of amines is a complex process that can proceed through various mechanisms, often involving radical intermediates. Studies on the atmospheric oxidation of 2-Amino-2-methylpropanol initiated by hydroxyl radicals have shown that hydrogen abstraction is a key step. uio.nonih.govwhiterose.ac.uk Theoretical calculations suggest that H-abstraction can occur from the –CH(_3), –CH(_2)–, or –NH(_2) groups, with abstraction from the –CH(_2)– group being the most favorable pathway. uio.nonih.govwhiterose.ac.uk

In one study on the atmospheric chemistry of 2-Amino-2-methyl-1-propanol (B13486), theoretical calculations predicted the branching ratios for H-abstraction by OH radicals, with the methyl groups contributing to a smaller extent compared to the methylene (B1212753) and amine groups. nih.gov Experimental verification of these ratios could be enhanced by kinetic studies with this compound.

Role of Deuterium in Amine Reactivity

Deuteration of the methyl groups in this compound primarily influences reactions where these groups are directly involved, either through bond cleavage or through steric and electronic effects. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect the stability of transition states. msudenver.edu

Deuterium Kinetic Isotope Effects (DKIE) Studies

DKIE studies are a cornerstone of mechanistic chemistry, providing quantitative data on the involvement of hydrogen atoms in reaction transition states. libretexts.org

Primary and Secondary Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H bond cleavage, primary KIEs (k(_H)/k(_D)) are typically in the range of 2 to 8 at room temperature. libretexts.orgmsudenver.edu In the context of this compound, a significant primary KIE would be expected in oxidation reactions that proceed via hydrogen abstraction from the methyl groups.

Secondary kinetic isotope effects, as discussed earlier, arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. ias.ac.in These effects are generally smaller than primary KIEs, with k(_H)/k(_D) values typically ranging from 0.7 (inverse KIE) to 1.5 (normal KIE). wikipedia.org They are categorized based on the position of the isotope relative to the reaction center (α, β, etc.) and provide information about changes in hybridization and steric environment during the reaction. ias.ac.in

Table 2: Expected Ranges for Deuterium Kinetic Isotope Effects (kH/kD)

| Isotope Effect Type | Description | Typical kH/kD Range | Mechanistic Insight |

| Primary | C-D bond is broken in the rate-determining step. | 2 - 8 | Direct involvement of the methyl group in the slowest step. |

| Secondary (α) | Isotope is on the carbon undergoing reaction. | 0.9 - 1.25 | Indicates a change in hybridization at the reaction center. |

| Secondary (β) | Isotope is on a carbon adjacent to the reaction center. | 1.0 - 1.4 | Probes hyperconjugative stabilization of a developing positive charge. |

This table presents generally accepted ranges for DKIEs and their mechanistic interpretations.

Interpretation of Transition State Structures

The magnitude of the kinetic isotope effect can provide detailed information about the structure of the transition state. According to the Hammond postulate, the transition state of a reaction step will more closely resemble the species (reactants or products) to which it is closer in energy. msuniv.ac.in This concept can be refined by KIE measurements.

For example, in a proton transfer reaction, a symmetrical transition state, where the proton is equally shared between the donor and acceptor, is expected to exhibit a maximum primary KIE. princeton.edu As the transition state becomes more "reactant-like" or "product-like" (i.e., less symmetrical), the KIE is expected to decrease.

In the case of nucleophilic substitution reactions of a derivative of 2-Amino-2-methylpropanol, the magnitude of the β-secondary KIE can indicate the extent of carbocation character in the transition state. A larger k(_H)/k(_D) value suggests a greater degree of positive charge development at the tertiary carbon, implying a transition state that is more S(_N)1-like. By systematically varying the reaction conditions or the structure of the reactant, and measuring the corresponding changes in the KIE, a detailed picture of the transition state can be constructed.

Probing Molecular Dynamics and Conformational Isomerism

The isotopic labeling of 2-amino-2-methylpropanol with deuterium at the two methyl groups (this compound) provides a powerful tool for investigating its molecular dynamics and conformational isomerism. The substitution of hydrogen with deuterium atoms significantly alters the vibrational frequencies and rotational moments of inertia of the molecule without substantially affecting the underlying potential energy surface that governs its conformational preferences. This allows for more detailed spectroscopic analysis and provides a clearer window into the molecule's structural landscape.

Theoretical studies on the non-deuterated form, 2-amino-2-methylpropanol (AMP), have revealed the existence of multiple conformers. researchgate.net These studies, employing ab initio and density functional theory (DFT) methods, have shown that a gauche conformer is highly prevalent in both the gas phase and in solvents of varying polarity. researchgate.net The stability of this particular conformer is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the amino group (OH···N). researchgate.net This interaction is a dominant force in determining the conformational isomerism of AMP. researchgate.net

While specific experimental data on the rotational and vibrational spectra of this compound are not extensively published, the principles of its use can be inferred from studies on similar deuterated amino alcohols. For instance, microwave spectroscopy studies on deuterated 3-aminopropanol have demonstrated how isotopic substitution is crucial for the definitive assignment of rotational spectra to specific conformers and for the precise determination of molecular structures. The changes in the moments of inertia upon deuteration allow for the application of Kraitchman's equations to locate the positions of the substituted atoms within the molecule's principal axis system.

In the case of this compound, deuteration of the methyl groups would be expected to cause a noticeable shift in the vibrational frequencies associated with the C-H bonds, now C-D bonds. These shifts can be precisely measured using techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. The lower vibrational frequency of the C-D bond compared to the C-H bond can help to deconvolute complex spectral regions and provide clearer insights into the local environment of the methyl groups in different conformers. mdpi.com

Furthermore, the study of reaction dynamics benefits significantly from isotopic labeling. For example, in the atmospheric degradation of AMP initiated by hydroxyl (OH) radicals, theoretical calculations have shown that hydrogen abstraction can occur from the methyl (-CH3), methylene (-CH2-), and amino (-NH2) groups. uio.nonih.gov A study on the non-deuterated AMP provided the following branching ratios for H-abstraction by OH radicals: 6% from -CH3, 70% from -CH2, and 24% from -NH2. nih.gov By using this compound, the kinetic isotope effect (KIE) for the abstraction from the methyl groups can be experimentally determined, providing a sensitive probe of the transition state structure for this reaction channel.

The relative energies of the different conformers of AMP, as determined by theoretical calculations, provide a basis for understanding the conformational landscape that would be explored by this compound.

Table 1: Calculated Relative Energies of 2-Amino-2-methylpropanol Conformers

| Conformer | Relative Energy (kJ/mol) | Key Intramolecular Interaction |

|---|---|---|

| gauche (OH···N) | 0.00 | Hydrogen bond from hydroxyl to amino group |

| Other conformers | > 10 | Varying degrees of steric and electrostatic interactions |

The investigation into the molecular dynamics of this compound also extends to its behavior in condensed phases and its interaction with other molecules. The altered mass and vibrational signatures of the deuterated methyl groups can be tracked using advanced spectroscopic techniques like 2D IR spectroscopy to understand processes such as solvent reorganization and the dynamics of hydrogen bond networks.

Table 2: Spectroscopic Techniques and Their Application to this compound

| Spectroscopic Technique | Information Gained | Relevance of Deuteration |

|---|---|---|

| Microwave Spectroscopy | Rotational constants, molecular structure, conformer identification | Alters moments of inertia, aiding in structural determination and conformer assignment. |

| FTIR/Raman Spectroscopy | Vibrational frequencies, functional group analysis | Shifts C-H to C-D frequencies, reducing spectral congestion and aiding in mode assignment. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Chemical environment of nuclei, conformational populations | Deuterium NMR can provide information on molecular orientation and dynamics in anisotropic media. |

Applications in Advanced Biochemical and Biophysical Research

Proteomics Research: Internal Standards and Structural Probes

In the field of proteomics, which involves the large-scale study of proteins, 2-Amino-2-methylpropanol-d6 is utilized primarily as an internal standard for mass spectrometry-based quantification and has relevance in the broader context of using deuterium (B1214612) labeling for structural studies.

Quantification of Proteins and Peptides by Mass Spectrometry

The absolute quantification of proteins and peptides is a fundamental challenge in proteomics. Mass spectrometry (MS) has become a primary technique for this purpose, and the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results. scioninstruments.comclearsynth.comnih.gov this compound serves as an ideal internal standard for the precise measurement of its non-labeled counterpart, AMP, in complex biological samples. scbt.com

The underlying principle involves adding a known quantity of the deuterated standard to a sample before analysis. sigmaaldrich.com Because the deuterated and non-deuterated versions are chemically almost identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.combioanalysis-zone.com However, they are easily distinguished by their mass-to-charge (m/z) ratio due to the mass difference between deuterium and hydrogen. By comparing the MS signal intensity of the native analyte to that of the known amount of the internal standard, researchers can accurately calculate the concentration of the native compound, effectively correcting for sample loss or variations in instrument response. clearsynth.comwisdomlib.org This approach is widely applied in quantitative proteomics to measure protein expression levels or post-translational modifications. sigmaaldrich.comnih.gov

Table 1: Properties of an Ideal Stable Isotope-Labeled Internal Standard

| Property | Description | Relevance in Mass Spectrometry |

| Chemical Identity | The standard is a heavy-isotope version of the analyte (e.g., contains 2H, 13C, or 15N). | Ensures that the standard and analyte have nearly identical chemical and physical properties, such as extraction efficiency, chromatographic retention time, and ionization efficiency. bioanalysis-zone.com |

| Mass Difference | The standard has a distinct mass-to-charge (m/z) ratio from the native analyte. | Allows the mass spectrometer to differentiate between the standard and the analyte, enabling separate quantification of each. sigmaaldrich.com |

| Isotopic Purity | The standard should be highly enriched with the stable isotope and free from the non-labeled version. | Prevents interference and ensures the accuracy of the measured analyte-to-standard ratio. |

| Non-Radioactivity | The standard is labeled with stable, non-radioactive isotopes. | Makes the standard safe to handle and suitable for use in a wide range of laboratory settings and in vivo studies. mdpi.com |

| Co-elution | The standard and the analyte should elute at the same time during liquid chromatography (LC). | Ensures that both compounds are subjected to the same matrix effects at the point of ionization, which is crucial for accurate quantification. bioanalysis-zone.com |

Conformational Studies of Biomolecules

Understanding the three-dimensional structure and dynamics of proteins is essential for deciphering their function. Deuterium labeling is a cornerstone of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful biophysical technique used to probe protein conformation, dynamics, and interactions. nih.govuwo.ca

In an HDX-MS experiment, a protein is exposed to a buffer prepared with deuterium oxide (D₂O). acs.org Labile amide hydrogens on the protein's backbone exchange with deuterium atoms from the solvent. The rate of this exchange is highly dependent on the protein's structure; hydrogens involved in stable hydrogen bonds within secondary structures (like alpha-helices and beta-sheets) or buried within the protein core are protected from exchange, while those in flexible, solvent-exposed regions exchange rapidly. uwo.ca By quenching the exchange reaction at various time points and analyzing the protein or its peptides by mass spectrometry, researchers can map the regions of deuterium uptake. nih.govlcms.cz This provides detailed insights into the protein's solvent accessibility and structural dynamics. acs.orgacs.org While this compound is not directly used as the labeling reagent in HDX-MS, its existence highlights the utility of deuterated molecules in the broader field of structural proteomics.

Table 2: General Workflow for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

| Step | Procedure | Purpose |

| 1. Labeling | The protein of interest is diluted into a D₂O-based buffer for specific time intervals (e.g., seconds to hours). | To initiate the exchange of labile amide protons with deuterium from the solvent, "painting" the protein's surface based on its conformation. acs.org |

| 2. Quenching | The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. | To lock the deuterium label in place by dramatically slowing the back-exchange rate. nih.gov |

| 3. Digestion (Optional) | The quenched, labeled protein is often passed through an online protease column (e.g., pepsin) to digest it into smaller peptides. | To enable localization of deuterium uptake to specific regions of the protein (peptide-level resolution). lcms.cz |

| 4. LC Separation | The peptides (or intact protein) are separated using ultra-high-performance liquid chromatography (UPLC) at low temperatures. | To separate the complex mixture of peptides before MS analysis and minimize deuterium back-exchange. lcms.cz |

| 5. Mass Analysis | The mass of the peptides is precisely measured using a high-resolution mass spectrometer. | To determine the amount of deuterium incorporated into each peptide by measuring the increase in its mass. lcms.cz |

| 6. Data Analysis | The deuterium uptake for each peptide is plotted over time and compared between different protein states (e.g., with and without a ligand). | To identify changes in protein conformation or dynamics by observing differences in deuterium incorporation. acs.org |

Metabolic Pathway Tracing and Flux Analysis

Stable isotope tracers are indispensable for investigating cellular metabolism. mdpi.com The use of deuterated compounds like this compound is part of a broader strategy known as Metabolic Flux Analysis (MFA), which aims to quantify the rates (fluxes) of reactions within metabolic networks. rsc.orgnumberanalytics.com

Elucidation of Biosynthetic Routes

By introducing a deuterated substrate into a biological system (e.g., cell culture), researchers can trace the path of the deuterium atoms as the substrate is converted into various downstream metabolites. escholarship.org For instance, if this compound were used as a tracer, its metabolic products would become labeled with deuterium. By using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy to detect these labeled metabolites, scientists can elucidate previously unknown or unconfirmed metabolic pathways and understand how different pathways are interconnected. mdpi.comfrontiersin.org This approach is particularly powerful for studying the metabolism of compounds under various physiological or pathological conditions. acs.org

In Vitro and Ex Vivo Metabolic Studies

In both in vitro (using isolated cells or enzymes) and ex vivo (using tissue samples) studies, deuterated tracers provide a quantitative lens on metabolic activity. osti.govosti.gov Unlike methods that only measure metabolite concentrations, MFA with stable isotopes can reveal the dynamic flow of molecules through a pathway. numberanalytics.com Deuterated water (D₂O) is often used as a general tracer for biosynthetic reactions, but substrate-specific tracers like deuterated glucose, amino acids, or other small molecules allow for more targeted investigation of specific pathways. escholarship.orgosti.govnih.gov The data generated from these experiments are used to build computational models of metabolism, which can predict how metabolic fluxes will change in response to genetic modifications or external stimuli, aiding in fields like biotechnology and disease research. vanderbilt.edu

Table 3: Comparison of Common Stable Isotopes Used in Metabolic Tracing

| Isotope | Common Labeled Substrates | Detection Method | Key Applications |

| Deuterium (2H) | D₂O, [2H]-Glucose, [2H]-Amino Acids, [2H]-Fatty Acids | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing hydrogen atoms, studying redox metabolism (e.g., NADPH production), assessing biosynthetic activity (lipogenesis, DNA synthesis). mdpi.comescholarship.org |

| Carbon-13 (13C) | [13C]-Glucose, [13C]-Glutamine, [13C]-Acetate | MS, NMR | The most common tracer for mapping central carbon metabolism, including glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgcreative-proteomics.com |

| Nitrogen-15 (15N) | [15N]-Glutamine, [15N]-Ammonium Chloride, [15N]-Amino Acids | MS, NMR | Tracing nitrogen flow, primarily used for studying amino acid and nucleotide biosynthesis and degradation. numberanalytics.com |

Role as a Chiral Auxiliary in Asymmetric Synthesis

In organic chemistry, the synthesis of molecules with a specific three-dimensional arrangement (stereochemistry) is crucial, particularly in the pharmaceutical industry where different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a subsequent reaction. rsc.org

Chiral amino alcohols, a class of compounds to which 2-Amino-2-methylpropanol belongs, are widely used as chiral auxiliaries. sciengine.comnih.govacs.orgunr.edu.arcontaminantdb.ca The process involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. The chiral auxiliary provides a defined stereochemical environment that forces an incoming reagent to approach from a specific direction, leading to the preferential formation of one enantiomer over the other. wikipedia.org For example, auxiliaries derived from amino alcohols, such as Evans oxazolidinones or those based on phenylglycinol, are effective in directing reactions like alkylations and aldol (B89426) additions. acs.orgrsc.orgresearchgate.net The use of 2-Amino-2-methylpropanol to create chiral auxiliaries for asymmetric synthesis has been reported. researchgate.net

Table 4: General Scheme for Asymmetric Synthesis Using a Chiral Auxiliary

| Step | Description | Example |

| 1. Attachment | A non-chiral starting material (substrate) is covalently bonded to the chiral auxiliary. | A carboxylic acid is reacted with a chiral amino alcohol to form a chiral amide or ester. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation) that creates a new stereocenter. The existing stereocenter(s) on the auxiliary direct the formation of the new center, leading to one diastereomer in excess. | The enolate of the chiral amide is reacted with an alkyl halide. The bulky group on the auxiliary blocks one face of the enolate, forcing the alkyl halide to add to the opposite face. wikipedia.org |

| 3. Cleavage | The chiral auxiliary is removed from the product, typically through hydrolysis or reduction. | The amide bond is cleaved to release the enantiomerically enriched carboxylic acid and recover the chiral amino alcohol. |

| 4. Recovery | The chiral auxiliary is recovered, often in its original form, and can be reused. | The recovered chiral amino alcohol can be used in subsequent synthetic cycles. |

Interactions with Biological Buffer Systems and Enzymes

2-Amino-2-methyl-1-propanol (B13486) (AMP) is widely recognized as an effective biological buffer, particularly in enzymatic assays. atamanchemicals.comcatrosa.ru Its non-deuterated form is frequently used for determining the activity of various enzymes, including alkaline phosphatase, lactate (B86563) dehydrogenase, and malate (B86768) dehydrogenase. atamanchemicals.comcatrosa.ru The useful pH range of AMP, with a pKa of approximately 9.7 at 25°C, makes it suitable for reactions that require alkaline conditions. atamanchemicals.comsigmaaldrich.com

The introduction of deuterium in this compound can subtly alter its physicochemical properties, including its pKa value. This alteration, though often small, can be significant in the context of sensitive enzymatic reactions. The difference in mass between protium (B1232500) (¹H) and deuterium (²H) can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a bond to hydrogen is slower when deuterium is substituted. This phenomenon is a powerful tool for elucidating reaction mechanisms. While direct studies on the pKa of this compound are not extensively documented, it is a critical parameter for its application as a biological buffer.

Studies on Enzyme Activity Determination

The non-deuterated counterpart, AMP, is well-established in enzyme activity determination. For instance, it is used in concentrations ranging from 350 to 900 mM for alkaline phosphatase assays and at 100 mM for lactate dehydrogenase and malate dehydrogenase assays. catrosa.ru Furthermore, AMP can act as a phosphate acceptor in reactions catalyzed by alkaline phosphatase. catrosa.rugoogle.com

The use of this compound in enzyme activity determination primarily revolves around its potential to induce a kinetic isotope effect. If a proton transfer from the buffer is a rate-determining step in the enzymatic reaction, substituting AMP with its deuterated form would result in a slower reaction rate. This observation would provide strong evidence for the involvement of the buffer in the catalytic mechanism beyond simply maintaining pH.

While specific studies detailing the use of this compound as the primary buffer in enzyme assays to measure KIE are not prevalent in the readily available literature, the principles of KIE are well-established in enzymology. nih.gov Such studies would be invaluable in understanding the precise role of buffer molecules in enzymatic catalysis. For example, in the hydrolysis of 4-nitrophenyl phosphate by human placental alkaline phosphatase, solvent kinetic isotope effects using D₂O have been instrumental in probing the rate-limiting steps of the reaction. nih.gov Similar experiments with this compound could offer more specific insights into the interaction of the buffer with the enzyme's active site.

It is important to note that the purity of the buffer is crucial, as impurities can significantly affect enzyme activity. Research has shown that some lots of 2-amino-2-methyl-1-propanol contain impurities, such as substituted ethylenediamine (B42938) compounds, that can inhibit alkaline phosphatase activity, possibly through zinc chelation. nih.gov This underscores the necessity of using highly purified reagents in such sensitive biochemical assays.

Modulatory Effects on Biochemical Reactions

Beyond its role as a pH buffer, 2-Amino-2-methylpropanol and its deuterated analogue can have modulatory effects on biochemical reactions. The interaction of buffer components with enzymes can influence their conformation and, consequently, their activity.

Furthermore, the physical properties of the deuterated solvent can influence enzyme dynamics. Studies have shown that replacing H₂O with D₂O can alter protein flexibility and stability, which in turn can modulate enzyme activity. researchgate.net While this compound would typically be a component of an aqueous buffer system, its interactions with the hydration shell of the enzyme could contribute to these modulatory effects. The stronger hydrogen (or deuterium) bonds formed by deuterated compounds can lead to a more structured solvent environment around the protein, potentially impacting the conformational changes required for catalysis. researchgate.net

While direct experimental data on the modulatory effects of this compound on specific biochemical reactions is limited, the theoretical basis for such effects is strong. Future research in this area could open new avenues for the fine-tuning of enzymatic reactions and for a deeper understanding of the complex interplay between enzymes, substrates, and their solution environment.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's electronic distribution, geometry, and energetic properties.

The targeted placement of deuterium (B1214612) in a molecule is crucial for its application, and predicting the most stable and synthetically accessible deuteration sites is a key goal of computational chemistry. For 2-Amino-2-methylpropanol-d6, the deuteration is specified at the two methyl groups. The stability of this deuterated form is enhanced compared to its protio-analog, a general principle rooted in the quantum nature of chemical bonds.

The C-D bond is stronger and has a lower zero-point energy (ZPE) than the corresponding C-H bond. wikipedia.orgfaccts.de This is because the heavier deuterium atom leads to a lower vibrational frequency for the C-D stretching mode. Consequently, more energy is required to break a C-D bond than a C-H bond, rendering the deuterated molecule thermodynamically more stable. lookchem.com

Table 1: Calculated Branching Ratios for Hydrogen Abstraction from 2-Amino-2-methylpropanol by •OH Radicals This table summarizes theoretical predictions for the reactivity of different sites in the non-deuterated AMP molecule, providing a basis for understanding the impact of deuteration.

| Abstraction Site | Branching Ratio (Theoretical, ~298 K) | Implication for Deuteration |

|---|---|---|

| Methylene (B1212753) (–CH2–) | >70% acs.org | Deuteration here would most significantly slow the molecule's degradation. |

| Amine (–NH2–) | 5–20% acs.org | A moderately effective site for altering reactivity via deuteration. |

| Methyl (–CH3–) | 5–10% acs.org | Deuteration at this site (as in the d6 compound) will primarily affect this minor reaction channel. |

| Hydroxyl (–OH) | <0.1% osti.gov | Deuteration at this site would have a negligible impact on reactivity. |

The three-dimensional shape of a molecule dictates how it interacts with its environment. Theoretical studies on AMP have extensively mapped its conformational space. mdpi.comnumberanalytics.com These calculations, using methods like ab initio and DFT, have identified multiple possible conformers. mdpi.com

The most stable conformer of AMP is a gauche structure, where the hydroxyl (–OH) and amine (–NH2) groups are in proximity, allowing for a stabilizing intramolecular hydrogen bond. acs.orgmdpi.com Other conformers, with different orientations of these functional groups, exist at slightly higher energies. acs.org

Table 2: Relative Energies of Key 2-Amino-2-methylpropanol Conformers Data for the non-deuterated compound, expected to be qualitatively similar for the d6 variant.

| Conformer | Key Feature | Relative Energy (kJ/mol) | Predicted Population (Atmospheric Conditions) |

|---|---|---|---|

| Gauche 1 | Intramolecular H-bond (OH donor) | 0 (Lowest Energy) acs.org | Dominant |

| Gauche 2 | Intramolecular H-bond (NH2 donor) | < 10 acs.org | A few percent |

| Gauche 3 | Intramolecular H-bond (NH2 donor) | < 10 acs.org | A few percent |

| Anti conformers | No intramolecular H-bond | Higher energy | Negligible |

Predicting Deuteration Sites and Stability

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions in condensed phases. While no specific MD studies on this compound were found, simulations of AMP and other amino alcohols in aqueous solutions offer valuable insights.

MD simulations of AMP in water show that the amine and hydroxyl groups form strong hydrogen bonds with surrounding water molecules. These interactions are critical for understanding properties like solubility and the mechanism of CO2 capture, where AMP acts as a base to catalyze CO2 hydration.

Introducing deuterium into the methyl groups is not expected to drastically change the primary hydrogen bonding interactions at the amine and hydroxyl groups. However, deuteration is known to subtly strengthen hydrogen bonds (termed deuterium bonds), an effect that can be captured in advanced MD simulations that incorporate nuclear quantum effects. osti.gov For this compound, this could lead to slightly altered hydration shells and solvent dynamics around the molecule compared to its non-deuterated form. More significantly, if the amine or hydroxyl protons were exchanged for deuterium, the strength and dynamics of the hydrogen bonding network would be more directly impacted.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways is essential for predicting a molecule's chemical fate. The primary tool for understanding the effect of isotopic substitution on reaction rates is the Kinetic Isotope Effect (KIE). wikipedia.orglookchem.com The KIE (kH/kD) is the ratio of the reaction rate for the light isotope (H) to that of the heavy isotope (D). For breaking a C-H/C-D bond in a rate-determining step, this ratio is typically greater than 1, indicating a slower reaction for the deuterated compound. lookchem.com

The reaction of AMP with •OH radicals provides an excellent case study. Quantum chemical calculations have characterized the transition states for hydrogen abstraction from the methyl, methylene, and amine groups. acs.orgosti.gov The activation energy for these steps is directly related to the strength of the bond being broken.

For this compound, the C-D bonds of the methyl groups are stronger than the C-H bonds in AMP. wikipedia.orgfaccts.de This leads to a higher activation energy for deuterium abstraction from the methyl groups. Consequently, the rate of this specific reaction pathway will be significantly reduced. This is a primary KIE, and its value for C-D bond cleavage at room temperature is often in the range of 6 to 8. faccts.de The rates of hydrogen abstraction from the non-deuterated methylene and amine groups would remain largely unaffected (a small secondary KIE might be observed). This means that deuteration at the methyl groups would effectively redirect the degradation process, making the already dominant abstraction from the –CH2– group even more significant.

Table 3: Predicted Impact of Deuteration on the Reaction Pathways of AMP with •OH

| Reaction Pathway | Calculated Activation Barrier (AMP) | Expected Effect of Deuteration (AMP-d6) | Type of KIE |

|---|---|---|---|

| H-abstraction from –CH3 | Higher than from –CH2– osti.gov | Significant rate decrease | Primary |

| H-abstraction from –CH2– | Lowest barrier osti.gov | Negligible rate change | Secondary |

| H-abstraction from –NH2– | Intermediate barrier osti.gov | Negligible rate change | Secondary |

Development and Validation of Predictive Models for Chemical Behavior

Predictive models, such as chemical mechanisms used in atmospheric modeling, aim to simulate the complex chemistry of a compound in a given environment. For AMP, detailed mechanisms like CSIAMP-19 have been developed and integrated into broader models like the Carbon Bond 6 (CB6) mechanism. These models are built upon experimental data and theoretical calculations of the non-deuterated species.

To develop a predictive model for this compound, this existing framework would need to be modified to account for the kinetic isotope effects. The process would involve:

Identifying Key Reactions: Pinpointing all reaction steps involving the methyl hydrogens.

Estimating KIEs: Using computational methods (like transition state theory) or experimental data from similar compounds to predict the KIE for each relevant reaction. faccts.de

Adjusting Rate Constants: Modifying the rate constants in the chemical mechanism for the deuterated pathways. For example, the rate constant for H-abstraction from a methyl group in the AMP model would be divided by the predicted KIE to get the new rate constant for D-abstraction in the AMP-d6 model.

The validation of such a predictive model for this compound would be a significant challenge. It would require new, dedicated experiments, such as smog chamber studies, to measure the degradation rate and product formation of the deuterated compound under controlled conditions. Without such experimental data, the model remains a theoretical construct, albeit one grounded in well-understood chemical principles.

Environmental Chemistry and Atmospheric Photochemistry Studies

Degradation Pathways of Aminoalcohols in Reactive Environments

The degradation of amino alcohols in the atmosphere is primarily initiated by reaction with photochemically generated radicals, most notably the hydroxyl radical (•OH). nih.govwhiterose.ac.uk This process leads to the formation of a variety of secondary products, some of which may have environmental implications. nih.govresearchgate.net

Hydroxyl Radical-Initiated Degradation Mechanisms

The primary sink for AMP in the atmosphere is its reaction with the hydroxyl radical, a process that has been studied in detail through both experimental and theoretical approaches. nih.govwhiterose.ac.ukuio.no The reaction proceeds via hydrogen abstraction from different sites on the molecule. For AMP, theoretical calculations predict that the reaction with •OH radicals primarily involves hydrogen abstraction from the –CH2– group (over 70%), with smaller contributions from abstraction from the –NH2 group (5–20%) and the –CH3 groups (5–10%). nih.govresearchgate.netwhiterose.ac.uk Abstraction from the –OH group is considered negligible under atmospheric conditions. nih.govwhiterose.ac.uk

Table 1: Theoretical Branching Ratios for the Reaction of AMP with OH Radicals nih.govresearchgate.net

| Abstraction Site | Branching Ratio (%) |

| –CH2– | >70 |

| –NH2 | 5–20 |

| –CH3 | 5–10 |

| –OH | Negligible |

Formation of Atmospheric Secondary Products

The degradation of AMP initiated by •OH radicals leads to the formation of a variety of gas-phase and particulate secondary products. nih.govwhiterose.ac.uk The major gas-phase product observed in photo-oxidation experiments of AMP is 2-amino-2-methylpropanal. nih.govresearchgate.netuio.no Other minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govuio.nowhiterose.ac.uk

For d6-AMP, the analogous degradation products would be expected. For instance, the major product would be 2-amino-2-(methyl-d3)-propanal-d3. The formation of these products is a result of the subsequent reactions of the initial alkyl radicals formed after H-abstraction. These radicals react with O2 to form peroxy radicals, which can then undergo further reactions in the presence of nitrogen oxides (NOx) to yield the observed stable end-products. nih.gov

Extensive particle formation is a notable feature of AMP photo-oxidation, initiated by the reaction of AMP with nitric acid to form AMP nitrate (B79036) salt. nih.govwhiterose.ac.uk This process contributes significantly to secondary organic aerosol (SOA) formation. osti.govresearchgate.net The aerosol mass yield (the ratio of aerosol formed to reacted AMP) has been reported to be as high as 1.06 ± 0.20. osti.govresearchgate.net It is expected that d6-AMP would exhibit similar behavior in terms of particle formation.

Table 2: Major and Minor Primary Products from the OH-Initiated Photo-oxidation of AMP nih.govresearchgate.netuio.nowhiterose.ac.uk

| Product Name | Chemical Formula | Product Type |

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | Major Gas-Phase |

| Propan-2-imine | (CH₃)₂C=NH | Minor Gas-Phase |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | Minor Gas-Phase |

| Acetamide | CH₃C(O)NH₂ | Minor Gas-Phase |

| Formaldehyde | CH₂O | Minor Gas-Phase |

| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | Minor Gas-Phase |

| AMP Nitrate Salt | [CH₃C(NH₂)(CH₃)CH₂OH₂]⁺NO₃⁻ | Particulate |

Atmospheric Reactivity and Kinetic Modeling

Kinetic modeling is a crucial tool for predicting the atmospheric fate and impact of volatile organic compounds like amino alcohols. ukccsrc.ac.uk For AMP, a detailed chemical mechanism (CSIAMP-19) has been developed and integrated into broader atmospheric models like the Carbon Bond 6 (CB6) mechanism. osti.govresearchgate.net This mechanism is based on updated kinetic data, oxidation pathways, and product yields from smog chamber experiments. osti.govresearchgate.net

The addition of AMP to simulated polluted urban atmospheres has been shown to inhibit the formation of ozone (O₃). nih.govosti.gov This is attributed to AMP's high reactivity with •OH radicals, which reduces their availability to react with other ozone precursors. nih.gov

Isotopic Tracing for Environmental Fate Assessment

Isotopically labeled compounds like 2-Amino-2-methylpropanol-d6 are invaluable for environmental fate assessment. epa.gov The use of d6-AMP as an internal standard in quantitative analysis allows for the precise measurement of AMP concentrations in various environmental matrices, including air, water, and soil. epa.gov This is essential for monitoring the distribution and persistence of AMP released from industrial sources.

In research, stable isotope labeling can be used to trace the transformation pathways of a compound in complex environmental systems. By introducing a deuterated compound into a controlled experimental setup, such as a smog chamber or a soil microcosm, researchers can follow the appearance of deuterated degradation products. This allows for the unambiguous identification of transformation products and the elucidation of reaction mechanisms without interference from background levels of the non-deuterated compound or its products. While specific studies using d6-AMP for this purpose in atmospheric chemistry are not widely published, the principle is a standard and powerful technique in environmental science.

Future Directions and Emerging Research Avenues for 2 Amino 2 Methylpropanol D6

Development of Novel Synthetic Approaches for Advanced Deuteration

The synthesis of isotopically labeled compounds is crucial for their application in various scientific fields. researchgate.net While the non-deuterated parent compound, 2-Amino-2-methylpropanol, can be synthesized through methods like the reaction of 2,2-dimethylaziridine (B1330147) with a dilute sulfuric acid solution, the preparation of its deuterated version necessitates specialized techniques. ontosight.aichemicalbook.com Future research is trending towards more efficient, scalable, and regioselective deuteration methods.

Current and emerging strategies that could be applied or further developed for 2-Amino-2-methylpropanol-d6 include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of C-H bonds with C-D bonds and is considered a straightforward approach for creating deuterated molecules. nih.gov Recent advancements have focused on developing novel catalysts, such as atomically dispersed Fe–P pair-site catalysts, which show high efficiency and regioselectivity in deuterating arenes and heteroarenes using deuterium (B1214612) oxide (D₂O) as an inexpensive deuterium source. bohrium.com Adapting such catalytic systems for aliphatic amines and alcohols like AMP could provide a cost-effective and sustainable synthetic route.

Deuterated Building Blocks: A common strategy involves using readily available, inexpensive deuterated starting materials. For instance, the synthesis of various d6-deuterated aroma compounds has been successfully achieved starting from d6-acetone. researchgate.net A similar approach could be envisioned for this compound, potentially starting from deuterated acetone (B3395972) or other small, deuterated precursors.

Catalytic Isotope Exchange: Methods utilizing metal and photocatalysis are gaining prominence for the deuteration of organic compounds. researchgate.net These protocols can offer high photocatalytic stability, enabling multiple catalytic cycles and overcoming challenges of low deuterium incorporation seen in some traditional methods. researchgate.net

Table 1: Comparison of Potential Deuteration Strategies for this compound

| Synthesis Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on the target molecule. nih.gov | Atom economy, use of inexpensive deuterium sources like D₂O. nih.govbohrium.com | Development of cost-effective, regioselective, and highly efficient catalysts. bohrium.com |

| Deuterated Building Blocks | Synthesis from simple, commercially available deuterated starting materials. researchgate.net | Scalability, potentially simpler purification. researchgate.net | Identifying optimal and economical deuterated precursors and reaction pathways. |

| Metal- and Photocatalysis | Use of light or metal catalysts to facilitate C-H to C-D bond conversion. researchgate.net | High stability, potential for multiple cycles, improved regioselectivity. researchgate.net | Discovering novel catalysts that operate under mild conditions for specific functional groups. |

Integration with State-of-the-Art Analytical Platforms

The primary application of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques. smolecule.commedchemexpress.com Its utility lies in its chemical identity being nearly identical to the non-deuterated analyte, while its mass is distinct, allowing for precise correction of matrix effects and variations during sample processing and analysis. medchemexpress.comepa.gov

Future advancements will likely see its integration into more sophisticated analytical platforms:

Quantitative Mass Spectrometry: Beyond its current use, it can serve as a crucial standard in metabolomics and proteomics research for the accurate quantification of AMP or related structures in complex biological matrices. smolecule.com For example, in one toxicological study, a d6-AMP internal standard was used for the quantitation of AMP in blood. epa.gov

Advanced Chromatography: The separation of deuterated compounds from their non-deuterated counterparts is essential for kinetic isotope effect studies and non-mass spectrometry-based stable isotope dilution assays. researchgate.net Research into novel gas-liquid chromatography stationary phases has demonstrated successful separation of numerous isotopologue pairs, a field where this compound could be used as a benchmark compound. researchgate.net

Hyperpolarization Techniques: In nuclear magnetic resonance (NMR), techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance signal intensity. Studies have shown that deuterating ligands within the SABRE catalyst can mitigate relaxation effects and lead to higher hyperpolarization levels. researchgate.net As a deuterated amine, this compound could be explored as a component in or target for such advanced NMR studies, potentially enabling new diagnostic or mechanistic investigations.

Table 2: Emerging Analytical Applications for this compound

| Analytical Platform | Application | Benefit of Deuteration |

|---|---|---|

| LC-MS/GC-MS | Internal standard for quantitative analysis. smolecule.commedchemexpress.comepa.gov | Improves accuracy and reproducibility by correcting for matrix effects. medchemexpress.com |

| Gas-Liquid Chromatography | Standard for developing separation methods for isotopologues. researchgate.net | Enables studies of kinetic isotope effects and non-MS dilution assays. researchgate.net |

| Hyperpolarization NMR (SABRE) | Potential target or ligand component for signal enhancement. researchgate.net | Increases relaxation times, allowing for higher achievable polarization. researchgate.net |

Expanded Applications in Materials Science and Catalysis Research

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of molecules, including vibrational frequencies and bond strengths. This "isotope effect" is a powerful tool for tuning the characteristics of advanced materials and catalysts. resolvemass.carsc.org

Materials Science: Deuterated compounds are of high interest in materials science. researchgate.net The replacement of hydrogen with deuterium can influence hydrogen bonding, which in turn can tune a material's electrical, magnetic, and optical properties. rsc.org Deuterated polymers, for example, exhibit enhanced thermal stability and provide unique spectroscopic signatures valuable for research. resolvemass.ca this compound, with its amine and hydroxyl functional groups, could serve as a monomer or cross-linking agent for creating novel deuterated polymers or functional materials with tailored properties for applications in electronics or advanced coatings. resolvemass.carsc.org

Catalysis Research: A significant emerging area is the use of deuterated ligands in catalysis. Research has shown that deuterating ligands at specific positions can dramatically enhance catalyst performance. In non-heme iron oxidation catalysis, the strategic deuteration of ligands led to longer catalyst lifetimes and, consequently, improved substrate conversions and product yields. acs.org Kinetic studies revealed that deuteration did not alter the intrinsic reactivity or selectivity but rather protected the catalyst from oxidative degradation. acs.orguu.nl Similarly, in gold-catalyzed reactions, large kinetic isotope effects have been observed when using deuterated solvents, highlighting the role of isotopes in reaction mechanisms. beilstein-journals.org

Given that 2-Amino-2-methylpropanol is an amino alcohol, it is a prime candidate for modification into a deuterated ligand. Its d6-deuterated form could be used to synthesize new classes of ligands for homogeneous catalysis, with the potential to create more robust and efficient catalytic systems for challenging chemical transformations. acs.orguu.nl

Table 3: Impact of Ligand Deuteration in Catalysis

| Catalytic System | Observation | Reference |

|---|---|---|

| Non-heme Iron Oxidation (N2Py2 Ligands) | Longer catalyst lifetimes, improved substrate conversions and product yields. | acs.org |

| Non-heme Iron Oxidation (BPBP Ligands) | Increased catalyst lifetime leading to higher conversion/yield without affecting selectivity. | uu.nl |

| Gold(I) Hydroamination | Large solvent kinetic isotope effects observed, indicating isotope involvement in the rate-determining step. | beilstein-journals.org |

Interdisciplinary Research Synergies and Unexplored Potential

The unique properties of this compound position it at the intersection of several scientific disciplines, promising significant synergistic research opportunities.

Environmental Science and CO₂ Capture: The non-deuterated parent compound, AMP, is considered a promising agent for post-combustion CO₂ capture due to its high absorption capacity and resistance to degradation. chemicalbook.comnih.gov Studies on the atmospheric chemistry and degradation pathways of AMP are crucial for assessing its environmental impact. nih.govusn.no The use of this compound as a tracer in these studies could provide unambiguous insights into reaction mechanisms, degradation rates, and the formation of secondary aerosols, contributing to the development of safer and more efficient carbon capture technologies. nih.gov

Medicinal Chemistry and Drug Development: Deuteration has become a recognized strategy in medicinal chemistry to improve the pharmacokinetic profiles of drugs by slowing their metabolism. nih.gov While 2-Amino-2-methylpropanol itself has applications in pharmaceutical formulations, its deuterated form, this compound, could serve as a valuable deuterated building block for the synthesis of new, more stable drug candidates. ontosight.ainih.gov

Biophysics and Structural Biology: Deuterium labeling is a powerful tool in NMR spectroscopy and neutron scattering for studying the structure and dynamics of biological macromolecules. While not a direct biological molecule, this compound could be used in studies of protein-ligand interactions or as a component in novel cryoprotectants for structural biology experiments, where its altered hydrogen-bonding network could offer advantages.

The exploration of these interdisciplinary avenues will unlock the full potential of this compound, transforming it from a simple analytical standard into a versatile tool for tackling complex challenges in environmental science, medicine, and fundamental chemistry. researchgate.netuni-rostock.de

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-2-methylpropanol-d6 with high isotopic purity?

- Methodological Answer : Synthesis of the deuterated form requires precise deuteration techniques, such as hydrogen-deuterium exchange under controlled acidic or basic conditions. Reagents like deuterated water (D₂O) or deuterium gas (D₂) are critical for isotopic labeling. Reaction conditions (e.g., temperature, pH) must avoid unintended proton exchange, which could reduce isotopic purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the deuterated product .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The absence of proton signals at the deuterated methyl and amino groups (e.g., δ 1.3 ppm for -CD₃) confirms isotopic substitution. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate the molecular ion peak at m/z 108.16 (C₄H₅D₆NO⁺) and quantify isotopic purity (>98%) .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to minimize deuteration loss or degradation. Avoid exposure to moisture, as hydrolysis can regenerate non-deuterated analogs. Regularly monitor stability using NMR or MS to detect isotopic impurity levels .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in comparison to the non-deuterated form?

- Methodological Answer : The kinetic isotope effect (KIE) from deuterium substitution alters reaction rates, particularly in acid/base-catalyzed processes. For example, deuterated amines exhibit slower proton transfer kinetics in buffered solutions. Researchers must adjust reaction times and temperatures when using the deuterated form in catalytic studies or pH-dependent reactions .

Q. What methodologies are recommended for detecting and quantifying isotopic impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard (e.g., d₇-2-Amino-2-methylpropanol) can distinguish isotopic impurities. Alternatively, ²H NMR quantifies residual protons at the deuterated sites. Calibration curves using spiked samples (0.1–5% protiated analog) improve accuracy .

Q. How can researchers resolve discrepancies in reaction kinetics data when using this compound versus its protiated analog?

- Methodological Answer : Discrepancies often arise from solvent isotope effects (e.g., D₂O vs. H₂O) or differences in pKa values. Control experiments with matched solvent deuteration levels are critical. Computational modeling (e.g., DFT calculations) can isolate isotopic contributions to reaction pathways, enabling data normalization .

Data Contradiction Analysis